N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)-N-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]CYCLOHEXANECARBOXAMIDE
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Overview
Description
N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)-N-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]CYCLOHEXANECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a cyclohexylcarbonyl group, a trimethylbenzene ring, and a tetrahydrodibenzo[b,d]furan moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)-N-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]CYCLOHEXANECARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the tetrahydrodibenzo[b,d]furan core, followed by the introduction of the cyclohexylcarbonyl group and the trimethylbenzene ring. The final step involves the sulfonation of the benzene ring to form the benzenesulfonamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques, such as microwave-assisted synthesis and green chemistry approaches, may also be employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)-N-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]CYCLOHEXANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl or sulfonamide groups, leading to the formation of alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the furan moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)-N-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]CYCLOHEXANECARBOXAMIDE has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)-N-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity or function. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonamides and dibenzofuran derivatives, such as:
- N-(cyclohexylcarbonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2-thiophenesulfonamide
- 4-tert-butyl-N-(cyclohexylcarbonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide.
Uniqueness
The uniqueness of N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)-N-[(2,4,5-TRIMETHYLPHENYL)SULFONYL]CYCLOHEXANECARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, as it can undergo a wide range of chemical reactions and interact with diverse molecular targets .
Properties
Molecular Formula |
C28H33NO4S |
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Molecular Weight |
479.6 g/mol |
IUPAC Name |
N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)-N-(2,4,5-trimethylphenyl)sulfonylcyclohexanecarboxamide |
InChI |
InChI=1S/C28H33NO4S/c1-18-15-20(3)27(16-19(18)2)34(31,32)29(28(30)21-9-5-4-6-10-21)22-13-14-26-24(17-22)23-11-7-8-12-25(23)33-26/h13-17,21H,4-12H2,1-3H3 |
InChI Key |
CVCDUIPWIJPQMB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5CCCCC5)C |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5CCCCC5)C |
Origin of Product |
United States |
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